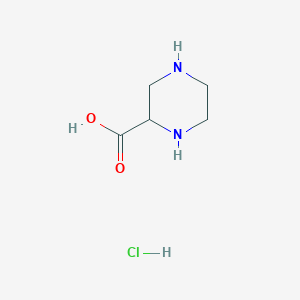

Piperazine-2-carboxylic acid hydrochloride

Description

Piperazine-2-carboxylic acid hydrochloride (chemical formula: C₅H₁₀Cl₂N₂O₂) is a heterocyclic compound featuring a six-membered piperazine ring with a carboxylic acid substituent at the 2-position and two hydrochloride counterions. It is a white crystalline solid, soluble in polar organic solvents like ethanol and methanol but insoluble in water . This compound is widely utilized in organic synthesis, particularly in peptide chemistry, polymer catalysis, and pharmaceutical intermediates. Its structural rigidity and functional groups enable diverse applications, including the synthesis of β-turn mimetics in peptidomimetics and pH-responsive copolymers for gene delivery .

Properties

IUPAC Name |

piperazine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2.ClH/c8-5(9)4-3-6-1-2-7-4;/h4,6-7H,1-3H2,(H,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUVRQJNCIUBJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmaceutical Applications

1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)

Piperazine-2-carboxylic acid derivatives are valuable intermediates in the synthesis of various APIs. For instance, they are utilized in the preparation of HIV protease inhibitors, which are critical in the treatment of HIV/AIDS. The synthesis often involves asymmetric hydrogenation processes that yield optically active compounds suitable for pharmaceutical use .

Table 1: Key Derivatives and Their Applications

Biochemical Research

2.1 Enzymatic Resolution

Recent studies have demonstrated the use of piperazine-2-carboxylic acid in enzymatic resolution processes, particularly with lipases such as Candida antarctica lipase A (CAL-A). This method allows for the highly enantioselective acylation of piperazine derivatives, leading to products with significant enantiomeric excess .

Case Study: Kinetic Resolution Using CAL-A

A study explored the kinetic resolution of racemic piperazine-2-carboxylic acid methyl ester using CAL-A, achieving an enantiomeric ratio greater than 200 with high yields . This highlights the potential for developing chiral drugs from piperazine derivatives.

Antimicrobial and Antioxidant Activity

3.1 Evaluation of Biological Activities

Piperazine-2-carboxylic acid derivatives have been evaluated for their antimicrobial and antioxidant properties. A series of novel pyrazine-2-carboxylic acid derivatives were synthesized and tested, showing promising results against various microbial strains and demonstrating antioxidant activity through assays like DPPH and ABTS .

Table 2: Biological Activities of Piperazine Derivatives

| Compound Name | Antimicrobial Activity | Antioxidant Activity | Reference |

|---|---|---|---|

| Pyrazine-2-carboxylic acid derivatives | Effective against E. coli | High DPPH scavenging ability |

Neuropharmacological Research

4.1 Multitarget-Directed Ligands (MTDLs)

Piperazine-2-carboxylic acid derivatives are being investigated as MTDLs for Alzheimer's disease treatment. Compounds such as 1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid have shown potent inhibitory effects on butyrylcholinesterase (BChE), surpassing traditional drugs like donepezil in efficacy .

Mechanism of Action

The mechanism by which piperazine-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may act as an antagonist or agonist at certain receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but often include interactions with neurotransmitter systems and ion channels.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

a) Piperazine (C₄H₁₀N₂)

- Structure : A simple six-membered diamine ring without carboxylic acid groups.

- Applications : Used as a surfactant (sample B in CeO₂ slurries) and in copolymer synthesis (e.g., P2 and P3 in gene delivery systems) .

- Key Difference : The absence of a carboxylic acid group reduces its ability to participate in coupling reactions or act as a pH-responsive moiety compared to piperazine-2-carboxylic acid hydrochloride.

b) Piperazine-2,3-Dicarboxylic Acid

- Structure : Contains two carboxylic acid groups at the 2- and 3-positions.

- Applications : Acts as a dual antagonist of NMDA and GluK1-containing kainate receptors .

- Key Difference: The additional carboxylic acid enhances metal chelation and receptor binding affinity, making it more potent in neurological applications compared to the mono-carboxylic variant .

c) 4-(3-Phosphonopropyl)piperazine-2-Carboxylic Acid (CPP)

- Structure: Features a phosphonopropyl group attached to the piperazine ring.

- Applications : A potent NMDA receptor antagonist with stereospecific activity .

- Key Difference: The phosphonopropyl moiety significantly increases receptor-binding potency (IC₅₀ = 50 nM for NMDA receptors) compared to the hydrochloride salt form .

Physicochemical Properties

Notes:

- The hydrochloride salt form of piperazine-2-carboxylic acid reduces water solubility compared to zwitterionic derivatives like CPP .

- Piperazine derivatives with hydrophobic substituents (e.g., 1-(4-chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride) exhibit enhanced lipophilicity, impacting bioavailability .

Critical Insights :

- Piperazine-2-carboxylic acid hydrochloride’s dual functional groups (-COOH and -NH) make it versatile in drug design, whereas derivatives like CPP or dicarboxylic analogs offer specialized receptor interactions .

- In industrial contexts, its insolubility in water limits use in aqueous systems, necessitating structural modifications for applications like CMP slurries .

Biological Activity

Piperazine-2-carboxylic acid hydrochloride is an important compound in medicinal chemistry, recognized for its diverse biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Piperazine-2-carboxylic acid hydrochloride is characterized by its piperazine ring structure with a carboxylic acid functional group. Its molecular formula is , and it exists as a hydrochloride salt, enhancing its solubility in aqueous solutions. The compound serves as a precursor in synthesizing various biologically active molecules, particularly in the fields of medicinal chemistry and pharmaceuticals.

The biological activity of piperazine-2-carboxylic acid hydrochloride primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate these targets' activity, leading to therapeutic effects. Key mechanisms include:

- Enzyme Inhibition : Piperazine-2-carboxylic acid derivatives have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation. For instance, one derivative exhibited a Ki value of 10.18 µM for AChE, demonstrating significant selectivity .

- Antitumor Activity : Research indicates that piperazine derivatives can exert anticancer effects by inducing apoptosis in cancer cells and inhibiting proliferation through cell cycle arrest .

- Antimicrobial Properties : Various studies have highlighted the antimicrobial potential of piperazine derivatives against several bacterial strains, suggesting their utility in treating infections .

Biological Activities

Piperazine-2-carboxylic acid hydrochloride exhibits a range of biological activities:

- Antitumor Activity :

- Antimicrobial Effects :

- Neuroprotective Effects :

Table 1: Summary of Biological Activities

| Activity Type | Compound Derivative | IC50/Ki Value | Target/Effect |

|---|---|---|---|

| Anticholinesterase | 1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid | Ki = 10.18 µM | Selective for AChE |

| Antitumor | Piperazine derivative X | IC50 < 1 µM | Induces apoptosis in cancer cells |

| Antimicrobial | Piperazine derivative Y | Effective against E. coli & P. aeruginosa | Bacterial inhibition |

Case Study: Antitumor Activity

In a study evaluating the anticancer properties of piperazine-2-carboxylic acid derivatives, one particular compound was tested against multiple cell lines including A431 (epidermoid carcinoma) and Jurkat (T-cell leukemia). The results indicated that the compound displayed potent inhibitory effects on cell proliferation with an IC50 value significantly lower than that of doxorubicin, a standard chemotherapy agent .

Preparation Methods

Reaction Mechanism and Catalyst Selection

The synthesis begins with pyrazine-2-carboxamide, a commercially available precursor. Catalytic hydrogenation reduces the pyrazine ring to a piperazine structure, introducing two hydrogen atoms across the nitrogen-containing ring. Palladium on carbon (Pd/C) is the preferred catalyst due to its high activity and selectivity under aqueous conditions. The metal loading on the carbon support typically ranges from 8% to 12%, with 10% Pd/C yielding optimal results.

Table 1: Hydrogenation Conditions for Pyrazine-2-Carboxamide

| Parameter | Optimal Range |

|---|---|

| Catalyst | 10% Pd/C |

| Catalyst Loading | 10% w/w of substrate |

| Solvent | Water |

| Temperature | 35–45°C |

| Hydrogen Pressure | 15–25 bar |

| Reaction Time | 4–6 hours |

The reaction proceeds in water, avoiding organic solvents and simplifying downstream processing. At 40°C and 20 bar H₂ pressure, conversion rates exceed 95%, with minimal byproduct formation. The catalyst is recoverable via filtration and reusable for at least five cycles without significant activity loss, enhancing cost-efficiency.

Enzymatic Resolution for Enantiomeric Enrichment

Industrial-Scale Enzyme Production

LAP2 is expressed in recombinant Escherichia coli via fermentation. Post-fermentation, the enzyme is concentrated using a 10 kDa hollow fiber membrane and purified via buffer exchange. This process ensures high enzyme purity and activity, critical for large-scale operations.

Hydrochloride Salt Formation and Isolation

Acidification and Crystallization

The (S)-piperazine-2-carboxylic acid is converted to its hydrochloride salt by adding concentrated HCl (10–37%) to the reaction mixture. Acidification is conducted at 15–25°C to prevent thermal degradation. The product precipitates as a crystalline solid, which is filtered, washed with dilute HCl, and dried under reduced pressure.

Table 3: Salt Formation Conditions

| Parameter | Optimal Range |

|---|---|

| HCl Concentration | 10–37% |

| Temperature | 15–25°C |

| Precipitation Time | 4.5 hours |

| Drying Conditions | 30–50°C, 30–120 mbar |

This method yields the hydrochloride salt with >99% enantiomeric excess and minimal residual solvent.

Optional Amino Protection

For applications requiring further functionalization, the (S)-piperazine-2-carboxylic acid is protected with a tert-butoxycarbonyl (Boc) group. Boc anhydride reacts with the free amine in aqueous acetone, with potassium carbonate as a base. The Boc-protected derivative is isolated via crystallization, providing a stable intermediate for peptide coupling reactions.

Alternative Synthetic Routes

Condensation and Cyclization

Patent CA2186023C describes an alternative route involving cyclohexanone and methyl bromoacetate condensation, followed by N-deprotection and cyclization. While less common, this method offers flexibility in introducing substituents to the piperazine ring.

Kinetic Resolution Using Amidases

Racemic piperazine-2-carboxamide undergoes kinetic resolution with bacterial amidases, selectively hydrolyzing one enantiomer. However, this method is less efficient than the enzymatic LAP2 process due to lower stereoselectivity and longer reaction times.

Industrial Production and Scalability

Q & A

Q. What are the key synthetic strategies for preparing piperazine-2-carboxylic acid hydrochloride derivatives?

Piperazine-2-carboxylic acid hydrochloride is synthesized via orthogonal protection of its carboxylic acid and amine groups. A three-step procedure involving BOC protection achieves this, with yields of 78% . The protected intermediate allows selective deprotection using alkali, acid, or catalytic hydrogenation, enabling modular functionalization for downstream applications like peptide synthesis .

Q. How should researchers handle and store piperazine-2-carboxylic acid hydrochloride safely?

The compound is hygroscopic and decomposes at 258–265°C. Store in sealed containers at –20°C to prevent degradation . Avoid contact with oxidizers, as decomposition releases toxic gases (e.g., HCl, CO). Use PPE (gloves, goggles) and ensure local exhaust ventilation during handling .

Q. What analytical methods are suitable for characterizing this compound and its derivatives?

Key techniques include:

- NMR spectroscopy : To confirm regioselective protection/deprotection .

- HPLC : For purity assessment, especially in peptide conjugates .

- Melting point analysis : Note discrepancies between reported values (258°C vs. 265°C decomposition), possibly due to hydration state .

Advanced Research Questions

Q. What orthogonal protection strategies enable selective functionalization in peptide synthesis?

Dual protection with Fmoc (base-labile) and Boc (acid-labile) groups allows sequential deprotection. For example, Fmoc-protected piperazine-2-carboxylic acid derivatives can undergo Boc removal via HCl/dioxane, leaving the Fmoc group intact for solid-phase peptide coupling . This strategy is critical for synthesizing β-turn mimetics in combinatorial libraries .

Q. How is piperazine-2-carboxylic acid hydrochloride utilized in developing NMDA receptor antagonists?

Derivatives like piperazine-2,3-dicarboxylic acid act as dual NMDA/GluK1 antagonists. Coupling with acid chlorides under basic conditions (NaOH/dioxane) introduces aryl groups that modulate receptor binding. Reaction optimization at 0°C minimizes side products .

Q. What methodologies resolve racemic mixtures of piperazine-2-carboxylic acid derivatives?

Chiral resolution involves enzymatic or chemical methods. For example, (S)-enantiomers are synthesized using chiral auxiliaries (e.g., fluorenylmethanol) followed by selective deprotection . Asymmetric hydrogenation of precursor imines is another approach, though yields require optimization .

Q. How can high-throughput synthesis enhance derivatization for drug discovery?

Merrifield resin-bound piperazine-2-carboxylic acid enables rapid generation of bicyclic diketopiperazines. Automated solid-phase synthesis allows parallel reactions, reducing purification steps. This method is ideal for screening β-sheet mimetics in protease inhibition studies .

Data Contradictions and Resolution

- Melting Point Variability : Reported values (258°C vs. 265°C) likely reflect differences in hydration (anhydrous vs. dihydrochloride forms) or decomposition during measurement . Always characterize batches via TGA/DSC.

- Protection Efficiency : While Bigge’s method claims 78% yield for BOC protection , scale-up may require adjusted stoichiometry to avoid di-BOC byproducts .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.